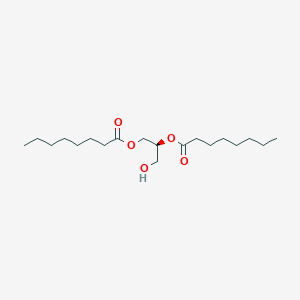

1,2-Dioctanoyl-sn-glycerol

説明

特性

IUPAC Name |

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311778 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(8:0/8:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0116368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-48-9 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent and Synthesis of a Key Cellular Messenger: A Technical Guide to 1,2-Dioctanoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG), a synthetic diacylglycerol (DAG) analogue, has become an indispensable tool in cellular biology and drug discovery. Its significance lies in its ability to permeate cell membranes and activate Protein Kinase C (PKC), a crucial enzyme in a multitude of signal transduction pathways. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological applications of this compound, tailored for professionals in the life sciences.

The discovery of the phosphoinositide signaling pathway and the role of endogenous diacylglycerols as second messengers in the 1980s spurred the need for stable, cell-permeable analogues to dissect these complex processes. This compound, with its shorter fatty acid chains compared to naturally occurring DAGs, emerged as a potent and effective tool for activating PKC and studying its downstream effects. While the precise first synthesis is not readily apparent in the literature, its use as a research tool became prominent in the mid-to-late 1980s in studies investigating the mechanism of PKC activation.

This guide will detail the common synthetic routes to this compound, provide quantitative data on its physical and biological properties, and illustrate its role in cellular signaling pathways.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆O₅ | [1] |

| Molecular Weight | 344.49 g/mol | |

| Appearance | Clear, colorless oil | |

| Purity | ≥95% | [2] |

| Storage Temperature | -20°C | [3] |

| Solubility | Soluble in DMSO (>7 mg/ml), Ethanol (>30 mg/ml), DMF (>20 mg/ml) | [4] |

Biological Activity

| Parameter | Value | Cell/System | Reference |

| Biological Target | Protein Kinase C (PKC) | Various | [4] |

| IC₅₀ (L-type Ca²⁺ current) | 2.2 µM | Adult rat ventricular myocytes | [5] |

| Effective Concentration for PKC translocation | 43 µg/ml (approximately 125 µM) | MCF-7 human breast cancer cells | [6] |

Experimental Protocols

The synthesis of this compound requires a stereospecific approach to yield the biologically active sn-1,2 isomer. Common strategies involve the use of a chiral precursor. Below are two representative protocols.

Protocol 1: Synthesis from sn-3-Benzyl-glycerol

This method involves the acylation of the free hydroxyl groups of a protected glycerol (B35011) backbone, followed by deprotection.

Materials:

-

sn-3-Benzyl-glycerol

-

Octanoyl chloride

-

Anhydrous pyridine (B92270)

-

Anhydrous dichloromethane (B109758) (DCM)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

-

Argon or Nitrogen gas

Methodology:

-

Esterification: a. In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve sn-3-Benzyl-glycerol in anhydrous DCM and anhydrous pyridine. b. Cool the reaction mixture to 0°C using an ice bath. c. Add octanoyl chloride dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and continue stirring overnight. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with water and extract the organic layer. g. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine. h. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,2-Dioctanoyl-3-benzyl-sn-glycerol.

-

Deprotection (Debenzylation): a. Dissolve the crude product from the previous step in ethyl acetate. b. Add 10% Pd/C catalyst to the solution. c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). d. Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring by TLC. e. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. f. Concentrate the filtrate under reduced pressure.

-

Purification: a. Purify the crude this compound using silica gel column chromatography. b. Elute with a gradient of hexane/ethyl acetate to isolate the pure product. c. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a viscous oil. d. Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Synthesis from 1,2-Isopropylidene-sn-glycerol

This method utilizes a common chiral starting material and involves acylation followed by deprotection of the isopropylidene group.

Materials:

-

1,2-Isopropylidene-sn-glycerol

-

Octanoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Dowex 50W-X8 resin (H⁺ form) or boric acid

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Methodology:

-

Acylation: a. Dissolve 1,2-Isopropylidene-sn-glycerol in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere. b. Cool the solution to 0°C in an ice bath. c. Slowly add octanoyl chloride to the stirred solution. d. Allow the reaction to proceed at room temperature overnight, monitoring by TLC. e. Work up the reaction as described in Protocol 1 (steps 1f-1h) to obtain crude 3-octanoyl-1,2-isopropylidene-sn-glycerol.

-

Deprotection: a. Dissolve the crude product in methanol. b. Add Dowex 50W-X8 resin (H⁺ form) or a catalytic amount of boric acid. c. Stir the mixture at room temperature, monitoring the deprotection by TLC. d. Upon completion, filter off the resin. e. Evaporate the methanol under reduced pressure.

-

Acylation of the free hydroxyl: a. The resulting monoacylated glycerol can be acylated again using the conditions described in step 1 to introduce the second octanoyl group at the sn-1 or sn-2 position. Careful control of stoichiometry is required.

-

Purification: a. Purify the final product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Signaling Pathways and Logical Relationships

Activation of Protein Kinase C (PKC)

This compound mimics the action of endogenous diacylglycerol, a key step in the activation of conventional and novel PKC isoforms. The following diagram illustrates this signaling cascade.

Caption: PKC activation by endogenous DAG and exogenous this compound.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the general workflow for the chemical synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound remains a cornerstone in the study of lipid signaling. Its well-defined chemical structure and potent biological activity allow for the precise interrogation of PKC-dependent pathways. The synthetic methodologies outlined in this guide, while requiring careful execution to maintain stereochemical integrity, are accessible and provide a reliable means of obtaining this critical research tool. As our understanding of the nuances of lipid signaling continues to evolve, the utility of synthetic analogues like this compound in dissecting these complex cellular processes will undoubtedly persist.

References

- 1. This compound | C19H36O5 | CID 148879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 1,2-Dioctanoyl-sn-glycerol in Signal Transduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,2-Dioctanoyl-sn-glycerol (DOG), a pivotal tool in the study of signal transduction. DOG, a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), is instrumental in activating a cascade of intracellular signaling events, primarily through its interaction with Protein Kinase C (PKC). This document details the molecular interactions, downstream signaling pathways, quantitative data on its activity, and detailed protocols for key experimental procedures.

Introduction to this compound (DOG)

This compound (also known as DiC8) is a synthetic lipid that mimics the structure and function of endogenous sn-1,2-diacylglycerols.[1] Its two eight-carbon fatty acyl chains allow for efficient permeation of the cell membrane, enabling the direct activation of intracellular signaling pathways.[2] The primary and most well-characterized role of DOG is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[1]

Mechanism of Action: Activation of Protein Kinase C

The activation of conventional and novel PKC isoforms by DOG is a critical event in cellular signaling.[1] This process is initiated by the binding of DOG to the C1 domain, a conserved cysteine-rich motif present in the regulatory region of these PKC isoforms.[1]

In its inactive state, PKC is typically localized in the cytosol. Upon cellular stimulation, endogenous DAG is produced at the plasma membrane, recruiting PKC. DOG, as a DAG analog, bypasses the need for upstream receptor activation and directly triggers this recruitment and activation process. The binding of DOG to the C1 domain induces a conformational change in the PKC enzyme, which relieves autoinhibition and exposes the catalytic domain, leading to its activation.[1] For conventional PKC isoforms (e.g., α, β, γ), this activation is often synergistic with an increase in intracellular calcium concentrations.

While DOG is a potent activator of most conventional and novel PKC isoforms, it has been observed to exhibit a lower affinity and reduced potency for PKCα compared to other isoforms.[3]

Downstream Signaling Pathways

The activation of PKC by this compound initiates a cascade of downstream signaling events. One of the most significant is the activation of the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a crucial role in cell proliferation and differentiation.[4]

The RasGRP-Ras-MAPK Cascade

A key family of downstream effectors of DOG-mediated signaling is the Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs).[4][5] These proteins contain a DAG-binding C1 domain and function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-protein Ras.[4]

Upon activation by DOG, RasGRPs translocate to the plasma membrane where they catalyze the exchange of GDP for GTP on Ras, leading to its activation.[5] Activated Ras, in turn, initiates the MAPK kinase cascade, which typically involves the sequential phosphorylation and activation of Raf, MEK, and ERK (extracellular signal-regulated kinase).[6][7][8] Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, ultimately leading to changes in gene expression that drive cellular responses such as proliferation and differentiation.[7]

The activation of the Ras-Erk pathway by DAG analogs like DOG is a critical signaling event, and RasGRP1 has been shown to be essential for optimal antigen receptor-triggered Ras-Erk activation in T cells.[8]

Quantitative Data

While direct quantitative comparisons of the binding affinities (Kd) and half-maximal effective concentrations (EC50) of this compound for a wide range of PKC isoforms are not extensively available in the public domain, the effective concentrations for inducing cellular responses have been reported in various cell types.[9] It is important to note that the potency of DOG is highly context-dependent and can be influenced by factors such as the specific PKC isoforms expressed in the cell type, the lipid composition of the cell membrane, and the particular cellular response being measured.[9]

| Cell Type | Observed Effect | Effective Concentration Range | Reference(s) |

| Rat Ventricular Myocytes | Inhibition of L-type Ca2+ current | 1-10 µM (IC50 = 2.2 µM) | [10] |

| MCF-7 Human Breast Cancer Cells | Transient translocation of PKC & Growth Inhibition | ~32 µM (ED50 for growth inhibition) - 125 µM (for translocation) | [11] |

| Chicken Spinal Cord Neurons | Stimulation of neurite outgrowth | 5 µM | |

| Chicken Spinal Cord Neurons | Reduction of neurite outgrowth | 60 µM | |

| Guinea Pig Neutrophils | Near-optimal stimulation of superoxide (B77818) release | 2.0 µM | |

| Guinea Pig Neutrophils | Optimal stimulation of superoxide release | 7.8 µM |

Experimental Protocols

In Vitro Protein Kinase C (PKC) Kinase Assay

This protocol outlines a general procedure for measuring the activation of purified PKC by this compound in a cell-free system.

Materials:

-

Purified PKC isoform of interest

-

This compound (DOG)

-

Phosphatidylserine (PS)

-

PKC substrate (e.g., a specific peptide substrate or histone H1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stop solution (e.g., 75 mM phosphoric acid or EDTA)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Preparation of Lipid Vesicles:

-

In a glass tube, mix DOG and PS in chloroform (B151607) at the desired molar ratio (e.g., 1:4).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in kinase reaction buffer by vigorous vortexing or sonication to form small unilamellar vesicles.

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

-

Include appropriate controls, such as reactions without DOG (basal activity) and with a known PKC activator like phorbol (B1677699) 12-myristate 13-acetate (PMA) as a positive control.

-

-

Initiation of Kinase Reaction:

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each tube.

-

-

Incubation:

-

Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.

-

-

Stopping the Reaction:

-

Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

-

Washing and Quantification:

-

Immediately place the P81 papers in a beaker containing 75 mM phosphoric acid and wash three times for 5 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) to dry the papers.

-

Place the dried papers in scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the measured radioactivity (counts per minute) as a function of the DOG concentration. To determine the EC50 value, fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Cellular PKC Translocation Assay by Immunofluorescence

This protocol describes how to visualize and quantify the translocation of PKC from the cytosol to the plasma membrane in response to DOG treatment in cultured cells.

Materials:

-

Cultured cells of interest grown on coverslips

-

This compound (DOG) stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody specific for the PKC isoform of interest

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Dilute the DOG stock solution in pre-warmed cell culture medium to the desired final concentration.

-

Remove the existing medium from the cells, wash once with PBS, and add the medium containing DOG. Include a vehicle-treated control (DMSO).

-

Incubate the cells for the desired time (e.g., 5-30 minutes).

-

-

Fixation and Permeabilization:

-

After treatment, aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with the fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with the permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells with the blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. Acquire images of the PKC isoform's subcellular localization in both control and DOG-treated cells.

-

-

Image Analysis:

-

Quantify the translocation of PKC by measuring the fluorescence intensity at the plasma membrane versus the cytosol in multiple cells for each condition using image analysis software.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. 1,2-Dioctanoyl- sn- glycerol [sigmaaldrich.com]

- 3. Evidence that protein kinase C alpha has reduced affinity towards this compound: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A proapoptotic signaling pathway involving RasGRP, Erk, and Bim in B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1,2-Dioctanoyl-sn-glycerol in Protein Kinase C Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dioctanoyl-sn-glycerol (DOG) is a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG). It serves as a critical tool for the direct and specific activation of Protein Kinase C (PKC) in a variety of research and drug development settings. By mimicking endogenous DAG, DOG allows for the controlled study of PKC-mediated signaling pathways, which are implicated in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. This technical guide provides an in-depth overview of the mechanism of action of DOG, quantitative data on its interaction with PKC isoforms, detailed experimental protocols for its use, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Protein Kinase C is a family of serine/threonine kinases that play a pivotal role in cellular signal transduction. The activation of conventional (cPKC) and novel (nPKC) isoforms is a key event in response to various extracellular stimuli and is critically dependent on the generation of DAG at the cell membrane. This compound, due to its short acyl chains, is readily able to cross cell membranes, making it an invaluable experimental tool to bypass receptor activation and directly stimulate PKC. This guide will explore the biochemical basis of DOG-mediated PKC activation and provide practical information for its application in experimental systems.

Mechanism of Action of this compound

This compound activates conventional and novel PKC isoforms by binding to their conserved C1 domains.[1] In its inactive state, the pseudosubstrate region of PKC binds to the active site, preventing substrate phosphorylation. The binding of DOG to the C1 domain, in conjunction with membrane phospholipids (B1166683) such as phosphatidylserine, induces a conformational change in the PKC molecule. This change relieves the autoinhibition by the pseudosubstrate, leading to the activation of the kinase.[1] For conventional PKC isoforms (α, β, γ), this activation is also dependent on an increase in intracellular calcium concentration, which promotes the translocation of the kinase from the cytosol to the cell membrane. Novel PKC isoforms (δ, ε, η, θ) are calcium-independent but still require DAG for their activation at the membrane.

It is important to note that DOG-induced PKC activation is typically transient compared to the sustained activation observed with phorbol (B1677699) esters.[2] This is because DOG can be more readily metabolized by cellular enzymes.

Quantitative Data: this compound and PKC Activation

The potency of this compound in activating PKC can vary depending on the specific isoform and the experimental conditions. While precise Kd and EC50 values for DOG with every PKC isoform are not extensively documented in a single source, the available data indicates a differential affinity among isoforms.

Table 1: Comparative Affinity of PKC Isoforms for this compound

| PKC Isoform | Relative Affinity for DOG | Observations |

| Conventional PKC | ||

| PKCα | Lower | Exhibits reduced affinity for DOG compared to other isoforms.[3] |

| PKCβ | Moderate | Activated by DOG. |

| PKCγ | Moderate | Activated by DOG. |

| Novel PKC | ||

| PKCδ | Higher | Generally shows a higher affinity for DAG analogs. |

| PKCε | Higher | Generally shows a higher affinity for DAG analogs. |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Type | Assay | Effective Concentration | Reference |

| MCF-7 | PKC Translocation & Cell Proliferation Inhibition | 43 µg/mL (~125 µM) | [2] |

| Rat Ventricular Myocytes | L-type Ca2+ current inhibition | 1-10 µM (IC50 = 2.2 µM) | [4] |

Table 3: Comparison of DOG with Phorbol Esters

| Activator | Mechanism | Duration of Activation | Potency |

| This compound | DAG Analog | Transient | Generally lower than phorbol esters |

| Phorbol Esters (e.g., PMA, PDBu) | DAG Analog | Sustained | High (nM range Kd for many isoforms)[5] |

Experimental Protocols

In Vitro PKC Kinase Assay

This protocol describes a method to measure the kinase activity of purified PKC or PKC from cell lysates using a radioactive substrate in the presence of DOG.

Materials:

-

Purified PKC or cell lysate containing PKC

-

This compound (DOG)

-

Phosphatidylserine (PS)

-

Kinase assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Methodology:

-

Prepare Lipid Micelles:

-

In a glass tube, mix DOG and PS in chloroform (B151607) at the desired molar ratio (e.g., 1:4).

-

Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in kinase assay buffer by sonication or vortexing to form micelles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube, combine the following on ice:

-

Kinase assay buffer

-

Lipid micelles

-

PKC substrate peptide

-

Purified PKC enzyme or cell lysate

-

-

-

Initiate the Reaction:

-

Add [γ-³²P]ATP to the reaction mixture to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

-

Stop the Reaction:

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

-

Wash and Quantify:

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

-

Perform a final wash with acetone (B3395972) and let the papers air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Cell-Based PKC Translocation Assay

This protocol describes a method to visualize and quantify the translocation of PKC from the cytosol to the plasma membrane in response to DOG treatment using immunofluorescence microscopy.

Materials:

-

Cultured cells grown on glass coverslips

-

This compound (DOG)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (5% goat serum in PBS)

-

Primary antibody specific for the PKC isoform of interest

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Methodology:

-

Cell Treatment:

-

Treat cells with the desired concentration of DOG for the appropriate time (e.g., 5-30 minutes). Include a vehicle-treated control.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the PKC isoform.

-

Signaling Pathways and Experimental Workflows

Caption: PKC Activation Pathway.

Caption: In Vitro PKC Kinase Assay Workflow.

Caption: PKC Translocation Assay Workflow.

Conclusion

This compound is an indispensable tool for the study of Protein Kinase C signaling. Its cell-permeable nature allows for the direct and specific activation of conventional and novel PKC isoforms, enabling researchers to dissect the complex downstream effects of this critical kinase family. Understanding the nuances of its mechanism of action, the differential affinities of PKC isoforms, and the appropriate experimental protocols is essential for obtaining robust and reproducible data. This technical guide provides a comprehensive resource to aid researchers, scientists, and drug development professionals in effectively utilizing this compound to advance our understanding of PKC in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that protein kinase C alpha has reduced affinity towards this compound: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,2-Dioctanoyl-sn-glycerol (DOG): Mechanisms and Effects on Intracellular Signaling

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG, also known as DiC8) is a synthetic, cell-permeable analog of diacylglycerol (DAG), a critical second messenger in eukaryotic cells.[1][2][3] Endogenous DAG is transiently produced at the plasma membrane following the stimulation of various cell surface receptors and subsequent hydrolysis of membrane phospholipids.[4] Due to its structural similarity to endogenous DAG, DOG serves as an invaluable pharmacological tool for researchers to directly activate DAG-effector proteins and dissect their downstream signaling cascades.[1] This technical guide provides an in-depth analysis of the intracellular effects of DOG, with a focus on its primary and secondary signaling targets, quantitative data on its activity, and detailed experimental protocols for its use in a research setting.

Core Mechanism of Action: Protein Kinase C (PKC) Activation

The most well-characterized function of DOG is the activation of Protein Kinase C (PKC) isozymes.[1] DOG mimics endogenous DAG by binding to the conserved C1 domain present in conventional and novel PKC isoforms.[1] This binding event induces a conformational change in the PKC protein, relieving autoinhibition and leading to its activation. For conventional PKCs (cPKCs) like PKCα, this process is cooperative with intracellular calcium (Ca²⁺), which promotes the initial recruitment of PKC to the plasma membrane via its C2 domain.[5] Once at the membrane, DOG binding to the C1 domain fully activates the kinase, leading to the phosphorylation of a multitude of downstream protein substrates on serine and threonine residues.[6] These phosphorylation events regulate a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[1][6]

Off-Target Effects and Alternative Signaling Cascades

While DOG is a potent PKC activator, it is not entirely specific. Several other proteins possess C1 domains and can be activated by DOG, leading to potential off-target effects that must be considered during experimental design and data interpretation.[7]

1. Ras/MAPK Pathway Activation: A significant off-target effect of DOG is the activation of Ras guanyl nucleotide-releasing proteins (RasGRPs).[7] RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) for Ras small GTPases. Like PKC, RasGRPs contain a DAG-binding C1 domain. Upon binding DOG, RasGRPs translocate to the membrane and activate Ras by promoting the exchange of GDP for GTP. GTP-bound Ras then initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the sequential phosphorylation and activation of Raf, MEK, and ERK.[8][9] This can trigger cellular proliferation and other outcomes independently of PKC.[7]

2. Other C1 Domain Proteins: Other C1 domain-containing proteins that can be activated by DOG include chimaerins (Rac-GAPs) and Munc13s, which are involved in vesicle priming in neuronal cells.[7]

3. Metabolic Conversion: DOG can be metabolized by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA).[7] PA is itself a signaling lipid that can activate various downstream effectors, including mTOR and phospholipase D (PLD), adding another layer of complexity to the signaling outcomes.[7][10][11]

4. Biophysical Membrane Effects: At high concentrations, DOG can intercalate into cellular membranes and alter their physical properties, such as fluidity and curvature.[7] These non-specific effects are independent of protein receptor binding and should be controlled for by using the lowest effective concentration.[7]

Quantitative Data Summary

The effective concentration of DOG can vary significantly depending on the cell type, experimental endpoint, and duration of treatment. A dose-response curve is essential to determine the optimal concentration for a specific application.[7]

| Parameter | Cell Type / System | Concentration / Value | Effect | Reference |

| PKC-dependent O₂⁻ Release | Guinea Pig Neutrophils | 2.0 µM | Near-optimal O₂⁻ release, inhibitable by staurosporine. | [12] |

| PKC-independent O₂⁻ Release | Guinea Pig Neutrophils | 7.8 µM | Optimal O₂⁻ release, not inhibited by staurosporine. | [12] |

| L-type Ca²⁺ Current Inhibition | Adult Rat Ventricular Myocytes | IC₅₀ = 2.2 µM | Concentration-dependent inhibition of peak current. | [13] |

| General Effective Range | Various Cell Types | 1 - 50 µM | Recommended starting range for dose-response studies. | [7] |

Experimental Protocols

Protocol 1: General Protocol for Cell Treatment with DOG

This protocol provides a general workflow for treating cultured cells with DOG to study its effect on a specific signaling pathway.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10-20 mM) in a sterile, organic solvent such as DMSO or ethanol.[1] Store at -20°C.

-

Prepare complete cell culture medium appropriate for the cell line being used.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

-

-

Cell Treatment:

-

On the day of the experiment, thaw the DOG stock solution.

-

Dilute the DOG stock solution directly into pre-warmed culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM for a dose-response experiment).

-

Important: Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as used for the highest DOG concentration.

-

Remove the old medium from the cells and replace it with the DOG-containing medium or vehicle control medium.

-

Incubate the cells for the desired duration (this can range from minutes to hours depending on the signaling event being studied).

-

-

Cell Lysis and Downstream Analysis:

-

After incubation, place the culture plates on ice and wash the cells once with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

The resulting supernatant can be used for various downstream analyses, such as Western blotting to detect phosphorylated proteins (e.g., phospho-ERK, phospho-PKC substrates), kinase activity assays, or immunoprecipitation.

-

Protocol 2: Distinguishing On-Target (PKC) vs. Off-Target Effects

This protocol uses a specific PKC inhibitor to determine if the observed cellular response to DOG is mediated by PKC.

-

Reagent Preparation:

-

In addition to the DOG stock, prepare a stock solution of a specific PKC inhibitor (e.g., Gö 6983, Sotrastaurin) in DMSO.

-

Determine the optimal, non-toxic concentration of the inhibitor for your cell line from literature or preliminary experiments.

-

-

Experimental Setup:

-

Seed cells as described in Protocol 1.

-

Prepare four treatment groups:

-

Vehicle Control (DMSO)

-

DOG at optimal concentration

-

PKC Inhibitor alone

-

PKC Inhibitor + DOG

-

-

-

Inhibitor Pre-treatment:

-

For groups 3 and 4, pre-incubate the cells with the PKC inhibitor in culture medium for a sufficient time (e.g., 30-60 minutes) to ensure target engagement.

-

-

DOG Treatment:

-

Add DOG (or vehicle) to the appropriate wells (groups 2 and 4). For group 4, add DOG to the medium already containing the inhibitor.

-

Incubate for the desired treatment duration.

-

-

Data Analysis:

-

Lyse cells and perform the endpoint assay (e.g., Western blot, cell proliferation assay).

-

Compare the effect of DOG in the presence and absence of the PKC inhibitor. A significant reduction or abrogation of the DOG-induced effect by the inhibitor indicates that the response is PKC-dependent.[7] If the effect persists, it is likely mediated by an off-target pathway, such as RasGRP activation.[7]

-

This compound is a powerful research tool for the direct activation of DAG-mediated signaling pathways. Its primary effect is the potent activation of Protein Kinase C, which plays a central role in numerous cellular functions. However, researchers must remain cognizant of its potential off-target effects, most notably the PKC-independent activation of the Ras/MAPK cascade via RasGRPs. By employing careful experimental design, including dose-response analyses and the use of specific inhibitors, it is possible to dissect these complex signaling networks and leverage DOG to gain valuable insights into the intricate world of intracellular signal transduction.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Activated Ras Protein Accelerates Cell Cycle Progression to Perturb Madin-Darby Canine Kidney Cystogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. This compound can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1,2-Dioctanoyl-sn-glycerol in Fueling Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioctanoyl-sn-glycerol (DOG), a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), serves as a potent pharmacological tool to investigate the intricate signaling pathways governing cell proliferation. By mimicking endogenous DAG, DOG directly activates Protein Kinase C (PKC), a pivotal family of serine/threonine kinases. This activation triggers a cascade of downstream signaling events, prominently involving the Ras-Raf-MEK-ERK (MAPK) pathway, which ultimately converge on the cell cycle machinery to drive proliferation. This technical guide provides an in-depth exploration of the function of DOG in cell proliferation, detailing the core signaling pathways, providing quantitative data on its effects, and offering comprehensive experimental protocols for its study.

Introduction

Cell proliferation is a fundamental biological process tightly regulated by a complex network of signaling pathways. Dysregulation of these pathways can lead to uncontrolled cell growth and is a hallmark of cancer. Diacylglycerols (DAGs) are critical second messengers produced at the cell membrane in response to extracellular stimuli. They play a central role in signal transduction by activating a variety of downstream effectors, most notably the Protein Kinase C (PKC) family of enzymes.[1]

This compound (DOG), also known as DiC8, is a synthetic, cell-permeable DAG analog that has become an invaluable tool in cell biology research.[1] Its short octanoyl fatty acid chains allow it to readily cross the plasma membrane and activate PKC isoforms, thereby initiating the downstream signaling cascades involved in cell proliferation. Understanding the precise mechanisms by which DOG influences cell proliferation is crucial for elucidating the roles of DAG-mediated signaling in both normal physiology and disease, and for the development of novel therapeutic strategies targeting these pathways.

Core Signaling Pathways

The primary mechanism by which this compound promotes cell proliferation is through the activation of Protein Kinase C (PKC).[1] Upon entering the cell, DOG binds to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms, recruiting them to the cell membrane and inducing a conformational change that relieves autoinhibition and activates their kinase function.[1] Activated PKC then phosphorylates a plethora of downstream substrates, initiating signaling cascades that drive cell cycle progression.

Two major downstream pathways activated by PKC in the context of cell proliferation are:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: PKC can activate the small GTPase Ras, a key proto-oncogene, through the activation of Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs). RasGRPs are guanine nucleotide exchange factors (GEFs) that contain a DAG-binding C1 domain. Upon DOG binding, RasGRPs translocate to the membrane and catalyze the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras then initiates the canonical MAPK cascade, sequentially activating Raf, MEK, and ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes that promote cell cycle entry and progression.

-

PKC-mediated Phosphorylation of other Pro-proliferative Proteins: Besides the Ras/MAPK pathway, activated PKC can directly phosphorylate other proteins involved in cell cycle regulation. This can include the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle transitions, and the inactivation of tumor suppressor proteins.

The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

Caption: Activation of Protein Kinase C (PKC) by this compound (DOG).

Caption: The DOG-PKC-Ras-MAPK signaling cascade leading to cell proliferation.

Quantitative Data on DOG-Induced Cell Proliferation

The effect of this compound on cell proliferation is dose-dependent and varies significantly across different cell types. The following tables summarize available quantitative data from the literature. It is important to note that direct comparative studies of IC50 or EC50 values across a wide range of cell lines are limited.

| Cell Line | Assay Type | DOG Concentration | Observed Effect on Proliferation | Reference |

| MCF-7 (Human Breast Cancer) | Cell Counting | 10-100 µM | Dose-dependent inhibition of cell proliferation. | [2] |

| T lymphocytes | Not specified | ≥ 12.5 µM | Associated with changes in intracellular Ca2+ which can influence proliferation. | [3] |

| Tradescantia stamen hair cells | Mitotic Progression | 0.5 µg/ml & 60 µg/ml | Acceleration or retardation of mitosis depending on the timing of addition. | [4] |

| Parameter | Cell Line/System | Value | Notes | Reference |

| EC50 (for PKC activation) | Not specified in broad comparative studies | Varies by isoform and cell type | The concentration for 50% maximal PKC activation is a key parameter to determine upstream efficacy. | [5] |

| IC50 (for L-type Ca2+ current) | Adult Rat Ventricular Myocytes | 2.2 µM | This effect was found to be independent of PKC activation, indicating potential off-target effects. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound in cell proliferation.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to quantify cell viability and proliferation in response to DOG treatment.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound (DOG) stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

DOG Treatment: Prepare serial dilutions of DOG in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same final concentration of DMSO).

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DOG or the vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the DOG concentration to determine the IC50 or EC50 value.

Caption: Experimental workflow for the MTT cell proliferation assay.

Western Blot Analysis of PKC and ERK Activation

This protocol details the detection of phosphorylated (activated) forms of PKC and ERK by Western blotting following DOG stimulation.

Materials:

-

Cells of interest cultured in 6-well plates

-

This compound (DOG)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-PKC, anti-total-PKC, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of DOG for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle-treated control.

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To determine total protein levels, the membrane can be stripped and re-probed with antibodies against total PKC and total ERK.

Caption: Workflow for Western blot analysis of protein phosphorylation.

Ras Activation Pulldown Assay

This protocol describes a method to specifically pull down and detect the active, GTP-bound form of Ras.

Materials:

-

Cells of interest

-

This compound (DOG)

-

Ras Activation Assay Kit (containing GST-Raf1-RBD beads and anti-Ras antibody)

-

Lysis/Binding/Wash Buffer (provided in the kit)

-

Protease inhibitors

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with DOG as described in the Western blot protocol. Lyse the cells in the provided Lysis/Binding/Wash Buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pulldown of Active Ras: Incubate an equal amount of protein from each sample with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three times with the Lysis/Binding/Wash Buffer.

-

Elution: Resuspend the beads in Laemmli buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-Ras antibody to detect the amount of active, pulled-down Ras.

-

Input Control: Run a fraction of the total cell lysate on the same gel as an input control to show the total Ras levels.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cells of interest

-

This compound (DOG)

-

Ice-cold PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with DOG for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a powerful tool for dissecting the role of DAG-mediated signaling in cell proliferation. Its ability to potently activate PKC provides a means to specifically probe the downstream consequences of this activation, including the stimulation of the Ras/MAPK pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. A thorough understanding of the mechanisms of action of DOG and the appropriate methodologies for its study will facilitate further discoveries into the fundamental processes of cell cycle control and the development of targeted therapies for proliferative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diacylglycerol analogue, 1,2-sn-dioctanoylglycerol, induces an increase in cytosolic free Ca2+ and cytosolic acidification of T lymphocytes through a protein kinase C-independent process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-Dioctanoylglycerol accelerates or retards mitotic progression in Tradescantia stamen hair cells as a function of the time of its addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Preliminary Studies on 1,2-Dioctanoyl-sn-glycerol in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-sn-glycerol (DOG), a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), has been instrumental in elucidating the complex signaling pathways that govern cellular fate. As a potent activator of Protein Kinase C (PKC), DOG provides a powerful tool to investigate the downstream consequences of PKC activation, including the induction of apoptosis. This technical guide synthesizes preliminary findings on the role of DOG in apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to support further research and drug development in oncology and related fields.

Core Mechanism of Action

This compound mimics endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms. This interaction induces a conformational change in PKC, leading to its activation and translocation from the cytosol to the plasma membrane. Once activated, PKC phosphorylates a cascade of downstream target proteins, thereby modulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

Quantitative Data on the Effects of this compound

The pro-apoptotic effects of this compound are cell-type dependent and influenced by the specific PKC isoforms expressed. The following tables summarize key quantitative findings from preliminary studies.

| Cell Line | Concentration of DOG | Duration of Treatment | Observed Effect | Reference |

| MCF-7 (Human Breast Cancer) | 43 µg/mL | 5 minutes | 26% ± 6% translocation of Protein Kinase C from cytosol to particulate fraction.[1] | [1] |

| Neutrophils (Guinea Pig) | 2.0 µM | Not Specified | >70% inhibition of superoxide (B77818) release by PKC antagonists. | [2] |

| Neutrophils (Guinea Pig) | 7.8 µM | Not Specified | ~25% inhibition of superoxide release by PKC antagonists. | [2] |

| Rat Ventricular Myocytes | 1-10 µM | Not Specified | Concentration-dependent inhibition of L-type Ca2+ current (IC50 = 2.2 µM).[3] | [3] |

| Cell Line | Apoptosis Inducer | Apoptotic Effect Measured | Quantitative Result | Reference |

| Jurkat (Human T-cell Leukemia) | Hirsutanol A (9 µM) | Total Apoptotic Cells (Annexin V/PI) | 81.25% ± 1.42% | [4] |

| SNU-C4 (Human Colon Cancer) | Hesperidin (B1673128) (100 µM) | Cell Viability (MTT assay) | Reduced to 65.00% ± 0.05% of control.[5] | [5] |

| HCT116 & HT-29 (Human Colon Cancer) | 3,3'-Diindolylmethane (0-30 µM) | Viable Cells & Apoptosis | Concentration-dependent decrease in viable cells and increase in apoptosis.[6] | [6] |

Signaling Pathways in DOG-Induced Apoptosis

The activation of PKC by this compound can initiate a cascade of signaling events that converge on the core apoptotic machinery. While the precise pathways are cell-context specific, a general model involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Proposed Signaling Pathway of DOG-Induced Apoptosis

Figure 1. Proposed signaling cascade of DOG-induced apoptosis.

Activation of specific PKC isoforms by DOG can lead to the phosphorylation of Bcl-2 family proteins. For instance, phosphorylation of the anti-apoptotic protein Bcl-2 can inactivate it, thereby promoting apoptosis. Conversely, PKC can also phosphorylate and activate pro-apoptotic proteins like Bax, leading to their translocation to the mitochondria and the subsequent release of cytochrome c. This release triggers the activation of the caspase cascade, with caspase-9 acting as an initiator and caspase-3 as a key executioner, ultimately leading to the dismantling of the cell.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (DOG)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the vial of DOG to equilibrate to room temperature.

-

Prepare a stock solution of 10-100 mM by dissolving the appropriate amount of DOG in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C. Note that DOG is unstable in solution and should be freshly diluted for each experiment.

General Protocol for Cell Treatment

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

DOG stock solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

On the day of the experiment, thaw an aliquot of the DOG stock solution.

-

Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to mix thoroughly immediately after dilution.

-

Prepare a vehicle control by adding the same volume of DMSO to the medium. The final concentration of DMSO should typically be below 0.5%.

-

Remove the existing culture medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentration of DOG or the vehicle control to the cells.

-

Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a CO₂ incubator.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Cold PBS

-

Flow cytometer

Experimental Workflow:

Figure 2. Workflow for Annexin V/PI staining.

Procedure:

-

Induce apoptosis in cells using DOG as described in the general treatment protocol. Include untreated and vehicle-treated cells as negative controls.

-

Harvest the cells, including any floating cells in the supernatant, by gentle trypsinization (for adherent cells) or centrifugation.

-

Wash the cells twice with cold PBS and centrifuge at 300-500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex.

-

Incubate the tubes for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.

Materials:

-

Treated and control cells

-

Caspase-3/7 substrate (e.g., a fluorogenic substrate)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Treat cells with DOG as previously described.

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.

-

Incubate the plate at 37°C for the recommended time.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Quantify the caspase activity relative to the protein concentration of the lysates and compare it to the control groups.

Conclusion and Future Directions

Preliminary studies indicate that this compound, through its activation of Protein Kinase C, can modulate signaling pathways that lead to apoptosis. However, the precise mechanisms, including the specific PKC isoforms and their downstream targets in the apoptotic cascade, require further investigation. The pro-apoptotic potential of DOG warrants more in-depth studies across a broader range of cancer cell lines to establish its efficacy and to identify potential biomarkers for sensitivity. The experimental protocols and signaling pathway models presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the DAG-PKC-apoptosis axis in cancer and other diseases characterized by dysregulated cell death.

References

- 1. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic effect of hesperidin through caspase3 activation in human colon cancer cells, SNU-C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of caspase-8 contributes to 3,3'-Diindolylmethane-induced apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dance of Activation: A Technical Guide to the Interaction of 1,2-Dioctanoyl-sn-glycerol with C1 Domains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between the synthetic diacylglycerol analog, 1,2-dioctanoyl-sn-glycerol (DOG), and C1 domains, a key mechanism in cellular signal transduction. DOG serves as a powerful tool to investigate the activation of a multitude of signaling proteins, most notably Protein Kinase C (PKC). Understanding the quantitative, structural, and functional aspects of this interaction is paramount for dissecting signaling pathways and for the development of novel therapeutics targeting these pathways.

Core Interaction: DOG and the C1 Domain

This compound is a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[1] It mimics the action of DAG by binding to the C1 domain, a conserved, cysteine-rich zinc-finger motif found in a variety of signaling proteins.[2] This binding event is a crucial step in the recruitment of these proteins to the cell membrane, leading to their activation and the subsequent phosphorylation of downstream targets that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1]

C1 domains are broadly classified into "typical" and "atypical" domains. Typical C1 domains, found in conventional and novel PKC isoforms, RasGRPs, Munc13s, and chimaerins, are the primary targets of DOG and phorbol (B1677699) esters.[1] Atypical C1 domains, on the other hand, do not bind DAG or phorbol esters.[1] The affinity of DOG for different C1 domains varies, which contributes to the specificity of cellular responses to DAG signaling.[3]

Quantitative Analysis of DOG-C1 Domain Binding

The binding affinity of this compound to various C1 domains has been quantified using several biophysical techniques. The equilibrium dissociation constant (Kd) is a common metric used to describe this interaction, with a lower Kd value indicating a higher binding affinity. The data presented below, primarily from studies on Protein Kinase C (PKC) isoforms, highlights the differential affinities of C1 domains for DOG.

| Protein | C1 Domain | Ligand | Method | Apparent Kd (µM) | Notes |

| Protein Kinase Cα (PKCα) | C1Bα | This compound (DOG) | NMR Titration | 24.2 | Wild-type |

| Protein Kinase Cα (PKCα) | C1Bα (Y123W mutant) | This compound (DOG) | NMR Titration | <0.23 | >100-fold increase in affinity compared to wild-type.[4] |

| Protein Kinase Cβ (PKCβ) | C1b | This compound (DOG) | Ultracentrifugation lipid-binding assay | - | A Y-to-W mutation increased DAG affinity by 33-fold.[4] |

| Protein Kinase Cα (PKCα) | - | This compound (DOG) | Phorbol ester binding displacement | Lower affinity | Consistently lower affinity for saturated diglycerides like DOG compared to other PKC isoforms.[5] |

| Novel PKC isoforms (nPKCs) | C1 domains | Diacylglycerol (DAG) | General observation | High affinity | Bind to DAG-containing membranes with two orders of magnitude higher affinity than conventional PKC (cPKC) C1 domains.[3] |

Signaling Pathways Modulated by DOG-C1 Domain Interaction

The interaction of DOG with C1 domains initiates a cascade of downstream signaling events. The most well-characterized pathway is the activation of Protein Kinase C. However, other C1 domain-containing proteins are also crucial mediators of DOG signaling.

Canonical PKC Activation Pathway

The activation of conventional and novel PKC isoforms by DOG is a multi-step process that begins with the binding of DOG to the C1 domain, leading to the translocation of PKC from the cytosol to the plasma membrane.[6] This relieves autoinhibition and activates the kinase domain, which then phosphorylates a wide range of substrate proteins.

References

- 1. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 4. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that protein kinase C alpha has reduced affinity towards this compound: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

basic chemical and physical properties of 1,2-Dioctanoyl-sn-glycerol

An In-depth Technical Guide to the Core Chemical and Physical Properties of 1,2-Dioctanoyl-sn-glycerol

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound (DOG), a pivotal tool in cell signaling research.

Core Chemical and Physical Properties

This compound is a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[1][2] Its structure consists of a glycerol (B35011) backbone esterified with two octanoic acid (caprylic acid) chains at the sn-1 and sn-2 positions.[3] This structure renders it hydrophobic, allowing for its integration into cellular membranes.[3]

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate | [3][4] |

| Synonyms | 1,2-bis(O-octanoyl)-sn-glycerol, DiC8, DOG, sn-1,2-Dioctanoylglycerol | [3][5][6] |

| CAS Number | 60514-48-9 | [3][5][7] |

| Molecular Formula | C₁₉H₃₆O₅ | [3][5][7] |

| Molecular Weight | 344.49 g/mol | [5][6] |

| Appearance | Clear colorless oil or solid | [4][8] |

| Melting Point | Not consistently reported, solid at -20°C storage | [8][9] |

| Boiling Point | 429.1 ± 12.0 °C (Predicted) | [8] |

| Solubility | Soluble in DMSO (>7 mg/ml), Ethanol (>30 mg/ml), DMF (>20 mg/ml), Acetonitrile (100 mg/ml), and PBS pH 7.2 (>250 µg/ml) | [6][7] |

| Storage Temperature | -20°C | [6][8][9] |

Role in Cellular Signaling: Activation of Protein Kinase C (PKC)

This compound is a well-established cell-permeable activator of Protein Kinase C (PKC).[5][6] It mimics the action of endogenous DAG, a crucial second messenger in numerous signal transduction pathways.[6][10] The primary mechanism of action involves the direct binding of DOG to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[6][11] This activation initiates a cascade of downstream phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[6]

The activation of PKC by diacylglycerols like this compound is a critical step in cellular signaling. The following diagram illustrates the canonical pathway.

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound in cell culture experiments. Researchers should optimize concentrations and incubation times for their specific cell type and experimental design.

3.1. Preparation of Stock Solution

A stock solution of this compound is typically prepared in an organic solvent.

-

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

-

Procedure:

-

Allow the vial of this compound to reach room temperature.

-

Prepare a stock solution of 10-100 mg/mL by dissolving the appropriate amount in anhydrous DMSO or ethanol.[6][7]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[6]

-

3.2. General Protocol for Cell Treatment

This protocol outlines a general workflow for treating cultured cells with this compound to activate PKC.

-

Materials:

-

Prepared this compound stock solution

-

Cultured cells of interest

-

Appropriate cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Seed cells in the appropriate culture vessels and allow them to reach the desired confluency.

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare the final working concentrations by diluting the stock solution directly into pre-warmed cell culture medium. Mix immediately and thoroughly.

-

Prepare a vehicle control by adding the same volume of the organic solvent (e.g., DMSO) to the medium.

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentrations of this compound or the vehicle control to the cells.

-

Incubate the cells for the desired time period at 37°C in a CO₂ incubator.

-

Proceed with downstream analysis (e.g., Western blotting for phosphorylated substrates, immunofluorescence for PKC translocation, or cell-based assays).

-

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on cultured cells.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]